Dibenzo[e,l]pyrene
Overview
Description
Dibenzo[e,l]pyrene is a high molecular weight polycyclic aromatic hydrocarbon with the molecular formula C₂₄H₁₄. It is one of the five isomers of dibenzopyrene, which differ by the arrangement of aromatic rings. This compound is recognized for its suspected human carcinogenicity and is included in the list of 16 European Union priority polycyclic aromatic hydrocarbons due to its mutagenicity and suspected human carcinogenicity .
Mechanism of Action
Target of Action
Dibenzo[e,l]pyrene (DBP) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) that is found in the environment . The primary targets of DBP are DNA molecules . DBP undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (DEs) that subsequently bind to DNA covalently .
Mode of Action
DBP interacts with its targets through a high temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism to form peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives . This interaction is explored through a gas-phase reaction of the phenyl radical (C6H5˙) with triphenylene (C18H12) .
Biochemical Pathways
DBP affects the DNA repair pathways. The formation of DNA adducts by DBP hampers the healing mechanism of cascaded biological pathways, resulting in the onset of different diseases . The imbalance of interaction tendencies relatively favors the DNA-adduct formation than the nucleotide excision repair (NER) pathway .
Pharmacokinetics
It is known that dbp undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (des) that subsequently bind to dna covalently .
Result of Action
The molecular and cellular effects of DBP’s action are significant. DBP has been recognized for its suspected human carcinogenicity . The most notable DBP isomer, dibenzo[a,l]pyrene, is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of DBP. Primary sources of DBP in the environment are combustion of wood and coal, gasoline and diesel exhaust, and tires . DBP is also a constituent of tobacco smoke . These environmental factors can increase human exposure to DBP, thereby increasing the risk of its harmful effects.
Biochemical Analysis
Cellular Effects
It is known that PAHs, including Dibenzo[e,l]pyrene, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism to form peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives . This process is facilitated by a gas-phase reaction of the phenyl radical with triphenylene .
Temporal Effects in Laboratory Settings
It is known that the impacts of PAHs on bacterial communities can be observed over time, demonstrating intriguing negative impacts on species diversity and abundance .
Dosage Effects in Animal Models
In animal models, a single dose of 15 mg/Kg of a related compound, Dibenzo[a,l]pyrene, to pregnant mice late in gestation produces an aggressive T-cell lymphoma as well as lung and liver cancer in offspring
Metabolic Pathways
It is known that the metabolic effects of PAHs can vary with different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[e,l]pyrene can be synthesized via a high-temperature phenyl-mediated addition–cyclization–dehydrogenation mechanism. This process involves the gas-phase reaction of the phenyl radical (C₆H₅˙) with triphenylene (C₁₈H₁₂), utilizing photoelectron photoion coincidence spectroscopy combined with electronic structure calculations . The reaction conditions typically include high temperatures and the presence of phenyl radicals.
Industrial Production Methods: similar polycyclic aromatic hydrocarbons are often produced through the combustion of organic materials such as wood, coal, gasoline, and diesel .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[e,l]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can produce hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Dibenzo[e,l]pyrene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on this compound focuses on its mutagenic and carcinogenic properties, particularly its interactions with DNA.
Medicine: Studies investigate its role in cancer development and potential therapeutic interventions.
Industry: Limited industrial applications due to its carcinogenic nature, but it is studied for its environmental impact, particularly in pollution and combustion processes
Comparison with Similar Compounds
- Dibenzo[a,e]pyrene
- Dibenzo[a,h]pyrene
- Dibenzo[a,i]pyrene
- Dibenzo[a,l]pyrene
Comparison: Dibenzo[e,l]pyrene is unique among its isomers due to its specific arrangement of aromatic rings, which influences its chemical reactivity and biological activity. It is considered to be highly potent as a carcinogen, similar to dibenzo[a,l]pyrene, which is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-16-15(7-1)19-11-5-13-21-17-9-3-4-10-18(17)22-14-6-12-20(16)24(22)23(19)21/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIAHKYKCHRGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C6=CC=CC(=C64)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172750 | |
Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192-51-8 | |
Record name | Dibenzo[fg,op]naphthacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(e,l)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[e,l]pyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo(fg,op)naphthacene (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(E,L)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OAU0KNG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dibenzo[e,l]pyrene's vibrational modes in astronomical research?
A1: this compound exhibits low-lying vibrational modes characterized by out-of-plane bending. These modes are easily populated in high-temperature environments like combustion flames and the circumstellar envelopes of carbon stars []. Consequently, this compound is considered a strong candidate for detection in far-IR astronomical surveys, potentially providing insights into the formation and composition of celestial objects [].
Q2: How is this compound formed in a laboratory setting?
A2: this compound can be synthesized through a gas-phase reaction involving the phenyl radical (C6H5˙) and triphenylene (C18H12) []. This reaction, studied using photoelectron photoion coincidence spectroscopy (PEPICO) and electronic structure calculations, follows a high-temperature phenyl-mediated addition-cyclization-dehydrogenation mechanism, highlighting a potential pathway for the formation of peri-fused polycyclic aromatic hydrocarbon (PAH) derivatives [].
Q3: What are the applications of this compound in materials science?
A3: this compound serves as a building block for synthesizing graphitic nanoribbons []. These nanoribbons, formed through a microwave-assisted Diels-Alder reaction, exhibit unique electronic properties due to their extended conjugated π-systems, making them promising materials for nanoelectronics and optoelectronic devices [].
Q4: How does the structure of this compound contribute to its properties in nanographene synthesis?
A4: this compound acts as a core structure in the synthesis of distorted nitrogen-doped nanographenes []. Its rigid framework facilitates the oxidative cyclodehydrogenation of oligoaryl-substituted derivatives, leading to extended π-conjugation and influencing the optical and electronic properties of the resulting nanographenes [].
Q5: What analytical techniques are employed to identify and quantify this compound?
A5: High-pressure liquid chromatography (HPLC) coupled with ultraviolet-visible absorbance detection and mass spectrometric detection is commonly used to analyze this compound []. This technique allows for the separation and identification of various PAH isomers, including this compound, present in complex mixtures like those derived from the pyrolysis of catechol []. Additionally, laser-excited time-resolved Shpol'skii spectroscopy is a highly sensitive and selective method for the direct determination of this compound and its isomers in water samples, achieving detection limits at the parts-per-trillion level [].
Q6: What are the potential environmental concerns associated with this compound?
A6: this compound, like many PAHs, is a product of incomplete combustion processes and can be found in contaminated water sources [, ]. Its presence in the environment raises concerns due to its potential carcinogenic properties []. Understanding its formation mechanisms and developing sensitive detection methods are crucial for assessing and mitigating its environmental impact [, ].
Q7: How does the structure of this compound relate to its carcinogenic potential?
A7: While specific details on this compound's carcinogenic mechanism are not provided in the provided research, it is classified as a carcinogen []. Generally, the carcinogenic potential of PAHs, including this compound, is linked to their ability to undergo metabolic activation in the body, forming reactive metabolites that can bind to DNA and disrupt cellular processes [, ].
Q8: What is the significance of studying biphenyl derivatives in relation to this compound?
A8: Biphenyl derivatives, particularly those with bromine substituents, can be used to synthesize this compound and related structures on metal surfaces []. For instance, the reaction of 2,2'-dibromobiphenyl on Ag(111) leads to the formation of this compound, highlighting the influence of surface chemistry on the reaction pathway []. This approach provides insights into potential formation mechanisms of this compound and related PAHs under specific conditions.
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